![molecular formula C8H14F2N2O B13586775 [(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)
[(2,2-Difluorocyclohexyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,2-Difluorocyclohexyl)methyl]urea is a chemical compound with the molecular formula C8H14F2N2O and a molecular weight of 192.21 g/mol It is characterized by the presence of a difluorocyclohexyl group attached to a methylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Difluorocyclohexyl)methyl]urea typically involves the reaction of 2,2-difluorocyclohexylmethanol with an isocyanate or a urea derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .
化学反应分析
Types of Reactions
[(2,2-Difluorocyclohexyl)methyl]urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted cyclohexyl compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
[(2,2-Difluorocyclohexyl)methyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of [(2,2-Difluorocyclohexyl)methyl]urea involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group imparts unique physicochemical properties that influence its binding affinity and selectivity towards target proteins or enzymes. The urea moiety can form hydrogen bonds with biological macromolecules, enhancing its activity and specificity .
相似化合物的比较
Similar Compounds
- [(2,2-Difluorocyclohexyl)methyl]amine
- [(2,2-Difluorocyclohexyl)methyl]carbamate
- [(2,2-Difluorocyclohexyl)methyl]thiourea
Uniqueness
[(2,2-Difluorocyclohexyl)methyl]urea is unique due to the presence of both difluorocyclohexyl and urea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications in research and industry .
属性
分子式 |
C8H14F2N2O |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
(2,2-difluorocyclohexyl)methylurea |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)4-2-1-3-6(8)5-12-7(11)13/h6H,1-5H2,(H3,11,12,13) |
InChI 键 |
KHRHCUOVPXFXBX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)CNC(=O)N)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


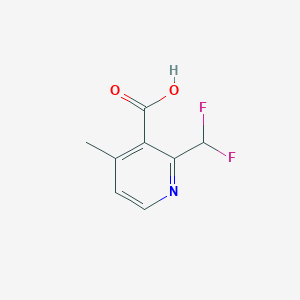
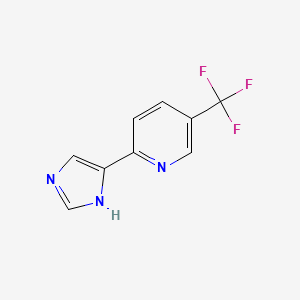
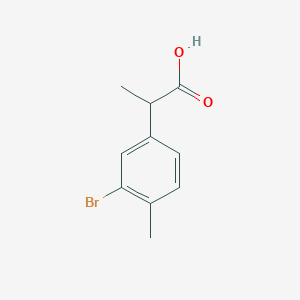

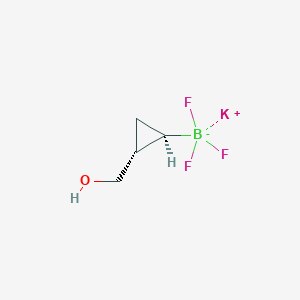
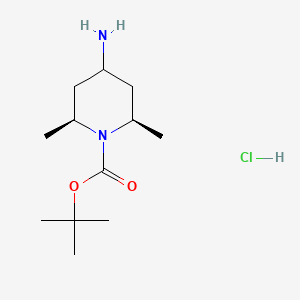
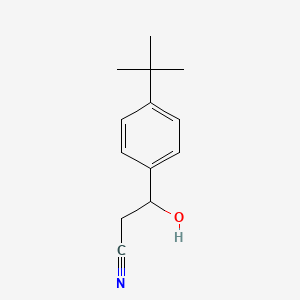
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)
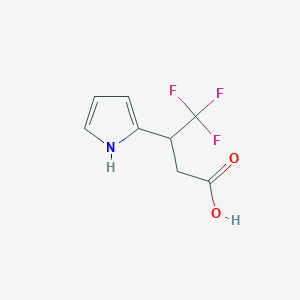

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
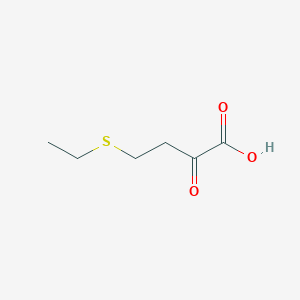
aminehydrochloride](/img/structure/B13586788.png)
